Cas no 1276654-07-9 (Methylgomisin O)

Methylgomisin O 化学的及び物理的性質
名前と識別子
-
- Methylgomisin O
-
- インチ: 1S/C24H30O7/c1-12-8-14-9-17-22(31-11-30-17)23(28-6)18(14)19-15(20(26-4)13(12)2)10-16(25-3)21(27-5)24(19)29-7/h9-10,12-13,20H,8,11H2,1-7H3/t12-,13-,20+/m0/s1
- InChIKey: FCFAWFPHAOTXPJ-KQHSUYLTSA-N
- ほほえんだ: O(C([H])([H])[H])[C@@]1([H])C2=C([H])C(=C(C(=C2C2=C(C3=C(C([H])=C2C([H])([H])[C@]([H])(C([H])([H])[H])[C@]1([H])C([H])([H])[H])OC([H])([H])O3)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 588
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 64.599
Methylgomisin O 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6627-5 mg |
Methylgomisin O |
1276654-07-9 | 5mg |
¥3340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6627-5 mg |
Methylgomisin O |
1276654-07-9 | 98% | 5mg |
¥ 3,340 | 2023-07-10 | |
TargetMol Chemicals | TN6627-5mg |
Methylgomisin O |
1276654-07-9 | 5mg |
¥ 3340 | 2024-07-19 |
Methylgomisin O 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Methylgomisin Oに関する追加情報
Methylgomisin O: A Comprehensive Overview
Methylgomisin O, also known by its CAS number 1276654-07-9, is a compound of significant interest in the field of natural products and pharmacology. This compound, Methylgomisin O, belongs to the class of gomisins, which are triterpenoid saponins commonly found in the roots and rhizomes of plants in the genus Panax, particularly Panax ginseng. The compound has garnered attention due to its potential biological activities and therapeutic applications.
Methylgomisin O is characterized by its unique chemical structure, which includes a gomisin skeleton with specific methyl substitutions. The CAS number 1276654-07-9 uniquely identifies this compound in chemical databases, ensuring precise reference and identification in scientific literature and industry applications. Recent studies have highlighted the importance of Methylgomisin O in various pharmacological contexts, including its role in anti-inflammatory, antioxidant, and anti-cancer activities.
The isolation and characterization of Methylgomisin O from natural sources have been extensively documented. Researchers have employed advanced chromatographic techniques and spectroscopic methods to elucidate its structure and confirm its identity. The CAS number 1276654-07-9 serves as a critical identifier in these studies, enabling reproducibility and consistency across different research groups.
One of the most promising areas of research involving Methylgomisin O is its potential anti-cancer activity. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This selective cytotoxicity makes Methylgomisin O a compelling candidate for further investigation as a potential anti-cancer agent.
In addition to its anti-cancer properties, Methylgomisin O has also been explored for its anti-inflammatory effects. Chronic inflammation is a key factor in the development of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes. Preclinical studies suggest that Methylgomisin O can modulate inflammatory pathways, offering a potential therapeutic avenue for inflammatory conditions.
The antioxidant activity of Methylgomisin O is another area of active research. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants in the body, is implicated in aging and various degenerative diseases. Methylgomisin O has been shown to scavenge ROS and protect cells from oxidative damage, highlighting its potential as a natural antioxidant supplement or ingredient in functional foods.
Recent advancements in analytical chemistry have enabled more precise quantification of Methylgomisin O in complex matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a standard method for detecting and quantifying this compound in biological samples and herbal extracts. The CAS number 1276654-07-9 is often referenced in these methodologies to ensure accurate identification and reporting.
Furthermore, the bioavailability and pharmacokinetics of Methylgomisin O are critical considerations for its potential therapeutic use. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) properties are ongoing. Understanding these parameters will be essential for optimizing drug delivery systems and maximizing the efficacy of Methylgomisin O as a therapeutic agent.
Collaborative efforts between academia and industry have also led to the exploration of Methylgomisin O as a lead compound for drug development. Researchers are leveraging computational chemistry tools to design analogs with enhanced bioactivity and reduced side effects. These efforts underscore the importance of Methylgomisin O as a valuable lead molecule in medicinal chemistry.
In conclusion, Methylgomisin O, identified by its CAS number 1276654-07-9, represents a significant natural product with diverse biological activities and therapeutic potential. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a subject of intense research interest. As our understanding of this compound deepens through ongoing studies, it holds promise for contributing to the development of novel therapeutics and nutraceuticals.
1276654-07-9 (Methylgomisin O) 関連製品
- 2055599-86-3(1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene)
- 216393-99-6(3-bromo-4-chloropentafluorobutyric acid)
- 175136-80-8(2-(2,4-Dichlorophenoxy)benzonitrile)
- 2361719-92-6(N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide)
- 899356-74-2(4-(2-phenoxyphenyl)piperidine)
- 1803669-47-7(3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine)
- 2098089-45-1(2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide)
- 1251691-72-1(6-chloro-4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2228086-11-9(2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid)
- 143261-63-6(2-amino-4-(4-pyridinyl)-1,3,5-triazine)




